![molecular formula C9H10ClNO B091074 Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- CAS No. 16327-95-0](/img/structure/B91074.png)
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-, also known as chloroquine, is a medication primarily used to prevent and treat malaria. It is a member of the 4-aminoquinoline family of drugs and has been in use since the 1940s. In addition to its antimalarial properties, chloroquine has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
Mechanism Of Action
Chloroquine works by interfering with the ability of the malaria parasite to digest hemoglobin, the protein found in red blood cells. This interferes with the parasite's ability to obtain nutrients, ultimately leading to its death. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been shown to have immunomodulatory and anti-inflammatory effects.
Biochemical And Physiological Effects
Chloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular debris. It has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. In addition, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has been shown to inhibit the production of cytokines, which are involved in the immune response.
Advantages And Limitations For Lab Experiments
Chloroquine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it easy to obtain for researchers. In addition, it has a well-established safety profile, with few serious side effects. However, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has some limitations as well. It has a relatively narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. In addition, it has been shown to have variable effects in different cell types, making it difficult to predict its effects in different experimental systems.
Future Directions
There are several potential future directions for research on Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-. One area of interest is its potential use in treating autoimmune disorders, such as lupus and rheumatoid arthritis. In addition, there is ongoing research into its potential use in treating cancer, particularly in combination with other chemotherapy agents. Finally, there is interest in developing new derivatives of Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- that may have improved efficacy and fewer side effects.
Synthesis Methods
Chloroquine can be synthesized through a variety of methods, including the reaction of 4,7-dichloroquinoline with aminoacetophenone, or the reaction of 4,7-dichloroquinoline with aniline and formaldehyde. The most common method of synthesis involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine, followed by the addition of formaldehyde.
Scientific Research Applications
Chloroquine has been extensively studied for its antimalarial properties, and is still widely used for this purpose in many parts of the world. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
properties
CAS RN |
16327-95-0 |
|---|---|
Product Name |
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- |
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,7,12H,5-6H2 |
InChI Key |
KUDPDQIFBVYNGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



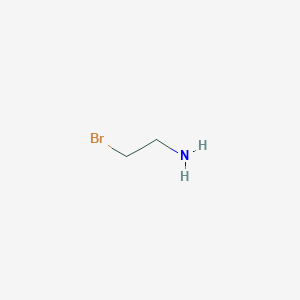
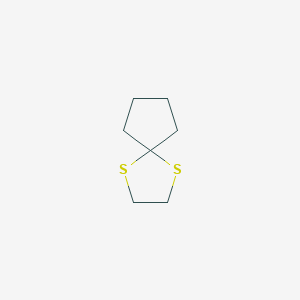
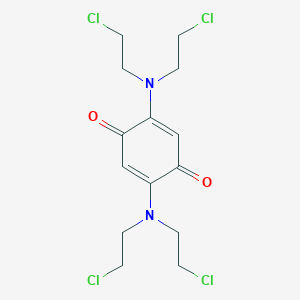
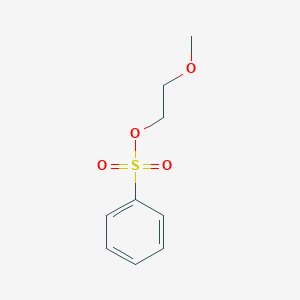
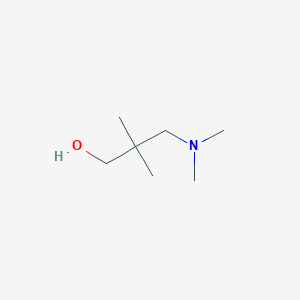
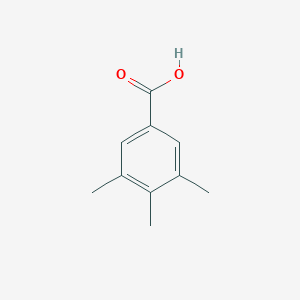
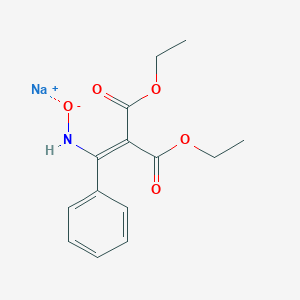
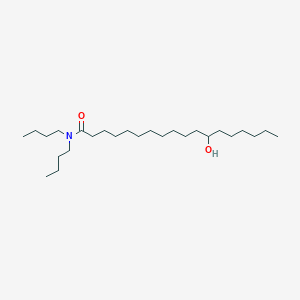
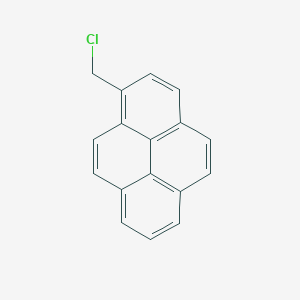
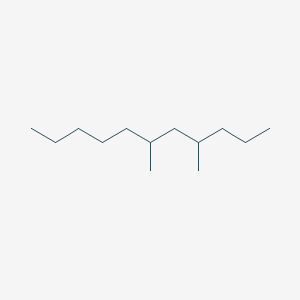
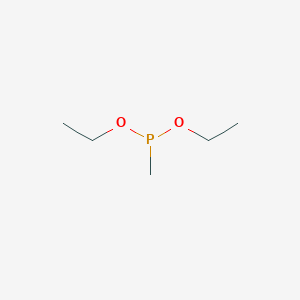
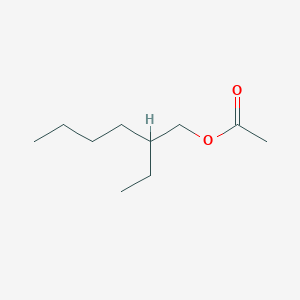
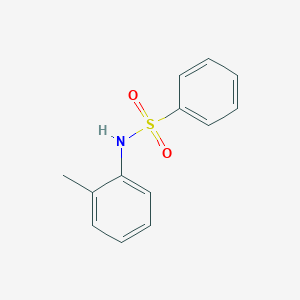
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)